molecular formula C20H20N2OS2 B2627774 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide CAS No. 955231-27-3

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2627774
CAS No.: 955231-27-3
M. Wt: 368.51
InChI Key: JYSDDOSAOYSAJT-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is a compound of interest in various scientific research fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide involves several key steps:

  • Formation of 3,4-dihydroisoquinolin-2(1H)-yl intermediate: This is typically achieved by hydrogenation of isoquinoline.

  • Thiophene integration: The thiophene-3-yl group is introduced through a Grignard reaction or other suitable organometallic route.

  • Amide coupling: The final step involves the coupling of the intermediate with thiophene-2-carboxylic acid chloride under standard amidation conditions.

Industrial Production Methods: Scaling up the synthesis for industrial production involves optimizing the reaction conditions, such as temperature, solvent choice, and the use of catalysts. Typically, high yields and purity are maintained through careful control of reaction parameters and purification techniques like recrystallization or chromatography.

Types of Reactions:

  • Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: Reduction of the isoquinoline moiety to fully saturated tetrahydroisoquinoline.

  • Substitution: Electrophilic aromatic substitution can occur on both the thiophene and isoquinoline rings.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

  • Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products: The products of these reactions are typically determined by the specific substituents introduced and can range from functionalized thiophene derivatives to fully hydrogenated isoquinolines.

Scientific Research Applications

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide has shown promise in several fields:

  • Chemistry: Used as a building block for more complex molecules.

  • Biology: Investigated for its potential as a bioactive molecule in drug discovery.

  • Medicine: Explored for its potential therapeutic effects in treating certain conditions.

  • Industry: Employed in the development of materials with specific electronic properties due to the presence of the thiophene ring.

Mechanism of Action

The exact mechanism of action for N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide depends on its application. In medicinal chemistry, it might target specific enzymes or receptors, altering biological pathways and leading to therapeutic effects. The dihydroisoquinoline and thiophene structures can engage in interactions with molecular targets, influencing biochemical processes.

Comparison with Similar Compounds

  • Isoquinoline derivatives

  • Thiophene derivatives

  • Carboxamides with similar structural motifs

By understanding these characteristics, researchers can better utilize this compound in developing new materials, medicines, and technologies.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS2/c23-20(19-6-3-10-25-19)21-12-18(17-8-11-24-14-17)22-9-7-15-4-1-2-5-16(15)13-22/h1-6,8,10-11,14,18H,7,9,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSDDOSAOYSAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=CS3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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